Cas no 87171-25-3 (1-4-(aminomethyl)phenylethan-1-one)

1-4-(aminomethyl)phenylethan-1-one structure
87171-25-3 structure
Product Name:1-4-(aminomethyl)phenylethan-1-one
Número CAS:87171-25-3
MF:C9H11NO
Megavatios:149.189742326736
MDL:MFCD03410954
CID:720459
PubChem ID:12435392
Update Time:2024-10-26

1-4-(aminomethyl)phenylethan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 1-(4-(Aminomethyl)phenyl)ethanone
    • 1-[4-(aminomethyl)phenyl]ethanone
    • Ethanone, 1-[4-(aminomethyl)phenyl]-
    • Ethanone, 1-[4-(aminomethyl)phenyl]- (9CI)
    • 1-[4-(aminomethyl)phenyl]ethan-1-one
    • 4-(Acetylbenzyl)amin
    • ETHANONE,1-[4-(AMINOMETHYL)PHENYL]
    • 1-4-(aminomethyl)phenylethan-1-one
    • 1-[4-(Aminomethyl)phenyl]ethanone (ACI)
    • 4-Acetylbenzylamine
    • SVUFTNBKCAMKND-UHFFFAOYSA-N
    • AKOS006279166
    • D87575
    • ALBB-013748
    • 1-(4-(aminomethyl)phenyl)ethan-1-one
    • EN300-243175
    • Ethanone, 1-[4-(aminomethyl)phenyl]-, hydrochloride
    • 87171-25-3
    • DTXSID80498183
    • SCHEMBL856509
    • MDL: MFCD03410954
    • Renchi: 1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3
    • Clave inchi: SVUFTNBKCAMKND-UHFFFAOYSA-N
    • Sonrisas: O=C(C)C1C=CC(CN)=CC=1

Atributos calculados

  • Calidad precisa: 149.08400
  • Masa isotópica única: 149.084063974g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.6
  • Superficie del Polo topológico: 43.1Ų

Propiedades experimentales

  • PSA: 43.09000
  • Logp: 2.04820

1-4-(aminomethyl)phenylethan-1-one Datos Aduaneros

  • Código HS:2922399090
  • Datos Aduaneros:

    中国海关编码:

    2922399090

    概述:

    2922399090 其他氨基醛、氨基酮及其盐(包括氨基醌及其盐,但含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-4-(aminomethyl)phenylethan-1-one PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A019110877-1g
1-(4-(Aminomethyl)phenyl)ethanone
87171-25-3 95%
1g
$628.00 2023-08-31
Enamine
EN300-243175-0.05g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
0.05g
$245.0 2024-06-19
Enamine
EN300-243175-0.1g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
0.1g
$256.0 2024-06-19
Enamine
EN300-243175-0.25g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
0.25g
$268.0 2024-06-19
Enamine
EN300-243175-0.5g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
0.5g
$279.0 2024-06-19
Enamine
EN300-243175-1.0g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
1.0g
$291.0 2024-06-19
Enamine
EN300-243175-2.5g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
2.5g
$493.0 2024-06-19
Enamine
EN300-243175-5.0g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
5.0g
$831.0 2024-06-19
Enamine
EN300-243175-10.0g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3 95%
10.0g
$1506.0 2024-06-19
Enamine
EN300-243175-1g
1-[4-(aminomethyl)phenyl]ethan-1-one
87171-25-3
1g
$291.0 2023-09-15

1-4-(aminomethyl)phenylethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt phosphide (Co2P) Solvents: Isopropanol ;  2 h, 40 bar, 130 °C
Referencia
A cobalt phosphide catalyst for the hydrogenation of nitriles
Mitsudome, Takato; et al, Chemical Science, 2020, 11(26), 6682-6689

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel ,  Aluminum zinc oxide Solvents: Hexane ;  16 h, 10 bar, 60 °C
Referencia
Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts
Zhao, Huanyu; et al, Applied Catalysis, 2023, 655,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C; 4 h, 60 °C; 60 °C → rt; rt → 0 °C
1.3 Reagents: Sodium bifluoride Solvents: Water ;  > 1 h, 0 °C; 1 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
2.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Referencia
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; et al, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; 1.5 h, -78 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  0 °C; 1 h, rt; rt → 0 °C
1.3 0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt → 0 °C
2.2 0 °C; 4 h, 60 °C; 60 °C → rt; rt → 0 °C
2.3 Reagents: Sodium bifluoride Solvents: Water ;  > 1 h, 0 °C; 1 h, rt
3.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
3.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Referencia
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Ethylenediamine Solvents: 1-Propanol ;  rt; 24 h, reflux; reflux → rt
Referencia
One-pot primary aminomethylation of aryl and heteroaryl halides with sodium phthalimidomethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(11), 2818-2821

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referencia
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; et al, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referencia
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  6 h, 80 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referencia
A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis
Schmidt, Jurema; et al, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724

1-4-(aminomethyl)phenylethan-1-one Raw materials

1-4-(aminomethyl)phenylethan-1-one Preparation Products

Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd